molecular formula C24H21ClN2O B11504923 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11504923
M. Wt: 388.9 g/mol
InChI Key: OLQJZQLGVGZNIX-DTQAZKPQSA-N
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Description

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a phenoxypropyl group, and a chlorophenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Phenoxypropyl Group: This step involves the alkylation of the benzodiazole ring with 3-phenoxypropyl bromide under basic conditions.

    Addition of the Chlorophenylethenyl Group: The final step involves the Heck coupling reaction between the benzodiazole derivative and 4-chlorostyrene in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents, as well as efficient purification techniques, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxypropyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.

    Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are typically employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
  • 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
  • 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-1,3-benzodiazole

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to the specific positioning of the phenoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C24H21ClN2O/c25-20-14-11-19(12-15-20)13-16-24-26-22-9-4-5-10-23(22)27(24)17-6-18-28-21-7-2-1-3-8-21/h1-5,7-16H,6,17-18H2/b16-13+

InChI Key

OLQJZQLGVGZNIX-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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